2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of bromine, fluorine, and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including halogenation, amination, and esterification reactions. One common approach is to start with a dibrominated phenol, which undergoes a series of reactions to introduce the amino and acetamido groups, followed by the formation of the imino linkage and esterification with 3-fluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to convert imino groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the halogens .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Phenol, 2,6-dibromo-4-methyl-: Shares the dibromo-phenyl core but lacks the additional functional groups present in the target compound.
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate: A closely related compound with a different substitution pattern.
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H18Br2FN3O3 |
---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H18Br2FN3O3/c1-14-5-2-3-8-20(14)27-13-21(30)29-28-12-16-9-17(24)11-19(25)22(16)32-23(31)15-6-4-7-18(26)10-15/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
YOZNMWOODDJLEP-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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